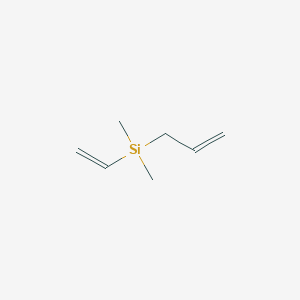

Allyldimethyl(vinyl)silane

Description

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-dimethyl-prop-2-enylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14Si/c1-5-7-8(3,4)6-2/h5-6H,1-2,7H2,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYDRQRUUNENNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339836 | |

| Record name | Silane, ethenyldimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22146-25-4 | |

| Record name | Silane, ethenyldimethyl-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies and Reactivity Profiles of Allyldimethyl Vinyl Silane

Elucidation of the β-Silicon Effect in Reaction Pathways

The β-silicon effect is a fundamental concept in organosilicon chemistry that describes the stabilizing influence of a silicon atom on a positive charge located at the β-position. chemrxiv.orgchemrxiv.org This effect plays a crucial role in directing the regioselectivity and enhancing the reactivity of allylsilanes in various transformations. chemrxiv.org

In reactions involving electrophilic attack on the vinyl group of allyldimethyl(vinyl)silane, the β-silicon effect stabilizes the resulting carbocation intermediate. chemtube3d.comresearchgate.net This stabilization arises from hyperconjugation between the high-lying carbon-silicon (C-Si) σ-bond and the empty p-orbital of the carbocation. chemtube3d.comqub.ac.uk As the electrophile attacks the terminal carbon of the vinyl group, the silyl (B83357) group moves to align the C-Si bond with the developing p-orbital, maximizing this stabilizing interaction. chemtube3d.com This stabilization facilitates the reaction and often leads to the selective formation of products where the electrophile has added to the carbon atom distal to the silicon group. chemrxiv.org

The β-silicon effect not only activates the alkene towards electrophilic attack but also controls the regiochemical outcome of the reaction. chemrxiv.org Mechanistic studies have shown that this effect can direct reactions to proceed through a closed transition state, ensuring high site-selectivity. chemrxiv.orgchemrxiv.org For instance, in metal-free intermolecular C-H amination of allyl silanes, the β-silicon effect is credited with achieving exceptional site-selectivity by stabilizing the developing positive charge adjacent to the silicon atom. chemrxiv.orgchemrxiv.org This stabilization directs the reaction pathway and prevents undesired side reactions like desilylation. chemrxiv.orgchemrxiv.org

The magnitude of the β-silicon effect is significant, with theoretical calculations suggesting a stabilization energy of around 29 kcal/mol for the antiperiplanar arrangement of the C-Si bond and the empty p-orbital, compared to a synclinal geometry. scispace.com This strong stabilizing influence is a key driver for the diverse reactivity of this compound and related compounds.

Transition Metal-Mediated Transformations

Transition metal catalysis provides a powerful platform for harnessing the reactivity of this compound and its derivatives, enabling a wide range of synthetic transformations.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound derivatives have emerged as valuable partners in these transformations.

The Hiyama cross-coupling reaction involves the palladium-catalyzed coupling of organosilanes with organic halides. wikipedia.orgorganic-chemistry.org While traditional Hiyama couplings often require harsh activating agents like fluoride (B91410) ions, recent advancements have focused on developing milder and more general methods. wikipedia.orgorganic-chemistry.org

For derivatives of this compound, such as vinylsilanols or their precursors, Hiyama-type couplings offer a stereospecific route to substituted alkenes. researchgate.netnih.gov A significant challenge in the Hiyama-Denmark coupling of highly substituted vinyl silanes has been the need for pre-activated silanols or silanolates, which can be difficult to handle. nih.gov A breakthrough in this area involves the use of dimethyl(5-methylfuryl)vinylsilanes as bench-stable coupling partners that can be activated under mild conditions. nih.gov This approach allows for the efficient coupling of tetrasubstituted vinyl silanes with aryl chlorides, bromides, and iodides with high stereospecificity. researchgate.netnih.gov

The general mechanism for the Hiyama coupling proceeds through a catalytic cycle involving oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the activated organosilane, and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.org The development of activator-free Hiyama couplings, for example, using organo[2-(hydroxymethyl)phenyl]dimethylsilanes, further expands the utility of these reactions by tolerating a wider range of functional groups. organic-chemistry.org

Table 1: Hiyama-Denmark Coupling of a Tetrasubstituted Vinyl Silane (B1218182) nih.gov

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Chloroanisole | 4-Methoxy-1-(1-phenylvinyl)benzene | 95 |

| 2 | 4-Bromotoluene | 4-Methyl-1-(1-phenylvinyl)benzene | 88 |

| 3 | 1-Iodonaphthalene | 1-(1-Phenylvinyl)naphthalene | 78 |

Reaction Conditions: Pd catalyst, KOSiMe3, THF/DMA, room temperature.

Direct functionalization of C-H bonds is a highly atom-economical strategy in organic synthesis. While the direct C-H alkenylation of the vinyl group in this compound itself is less commonly reported, the principles of vinyl C-H functionalization are relevant. Palladium-catalyzed allylic C-H oxidation of related cis-vinylsilanes has been shown to produce branched allylic acetates with high regio- and diastereoselectivity. researchgate.net The oxidant used, such as benzoquinone or PhI(OAc)₂, can control the stereochemical outcome of the product. researchgate.net This suggests that under appropriate catalytic conditions, direct C-H functionalization of the vinyl moiety in this compound could be a viable transformation.

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental reaction in organosilicon chemistry. nih.govbohrium.com The hydrosilylation of dienes like this compound presents a challenge in controlling the selectivity of the addition to either the allyl or the vinyl group.

The mechanism of hydrosilylation can vary depending on the catalyst and substrates. The Chalk-Harrod mechanism, a widely accepted model for platinum-catalyzed hydrosilylation, involves oxidative addition of the silane to the metal center, followed by alkyne or alkene insertion into the metal-hydride bond, and subsequent reductive elimination. scientificspectator.com An alternative mechanism involves insertion of the unsaturated substrate into the metal-silicon bond. scientificspectator.com

Rhodium complexes are also effective catalysts for hydrosilylation and can offer different selectivity profiles compared to platinum. nih.gov For instance, certain rhodium catalysts can selectively hydrosilylate the allyl group of allyl chloride, demonstrating the potential for controlling selectivity in molecules with multiple reactive sites. nih.govbohrium.com

While the specific cobalt-catalyzed selective hydroboration of this compound is not extensively detailed in the provided search results, the principles of cobalt-catalyzed hydroboration of alkenes are well-established. Cobalt catalysts have been developed for the Markovnikov-selective hydroboration of vinylarenes, yielding branched boronate esters with high selectivity. rsc.org This selectivity is often achieved through the use of specific ligand scaffolds around the cobalt center.

Furthermore, cobalt complexes have been successfully employed in the double hydroboration of pyridines, leading to the formation of tetrahydropyridine (B1245486) derivatives. rsc.org Mechanistic studies in these systems point towards metal-ligand cooperativity and the involvement of cobalt(III) hydride intermediates. rsc.org Given this precedent, it is conceivable that a suitably designed cobalt catalyst could achieve selective hydroboration of one of the double bonds in this compound. The outcome would likely depend on the steric and electronic properties of the catalyst and the relative reactivity of the allyl versus the vinyl group under the specific reaction conditions.

Table 2: Cobalt-Catalyzed Markovnikov Hydroboration of Styrene (B11656) rsc.org

| Catalyst | Activator | Product | Branched:Linear Ratio | Isolated Yield (%) |

| tBuBPOCoCl₂ | NaOtBu | 1-Phenylethylboronic acid pinacol (B44631) ester | >98:2 | 92 |

Reaction Conditions: Pinacolborane, solvent.

Hydrosilylation Mechanisms and Selectivity

Manganese-Photocatalyzed Hydrosilylation

The hydrosilylation of alkenes using earth-abundant metal catalysts like manganese has garnered significant attention as a sustainable alternative to precious metal-based systems. researchgate.netnih.gov While specific studies on the manganese-photocatalyzed hydrosilylation of this compound are not extensively documented, the general mechanism of manganese-catalyzed hydrosilylation of terminal alkenes provides a framework for predicting its reactivity. researchgate.netresearchgate.netchemrxiv.org

The catalytic cycle is thought to involve the formation of a manganese hydride species, which then adds across the carbon-carbon double bond of the alkene. researchgate.netchemrxiv.org In the case of this compound, there are two potential sites for hydrosilylation: the vinyl group and the allyl group. The regioselectivity of the addition (i.e., whether the silyl group adds to the terminal or internal carbon of the double bond) is a key consideration. For terminal alkenes, manganese catalysts typically yield the anti-Markovnikov product, where the silyl group attaches to the terminal carbon. chemrxiv.org

The reaction can proceed via a radical pathway, particularly under photochemical conditions. chemrxiv.org The photocatalyst can facilitate the formation of a silyl radical from the hydrosilane, which then adds to one of the double bonds of the this compound. The resulting carbon-centered radical would then abstract a hydrogen atom from the manganese hydride or another hydrogen source to complete the reaction. The selectivity between the vinyl and allyl groups would be influenced by steric and electronic factors, as well as the stability of the resulting radical intermediates.

| Catalyst System | Substrate Type | General Outcome | Plausible Mechanism |

| Manganese Carbonyls | Terminal Alkenes | Anti-Markovnikov Hydrosilylation | Organometallic or Radical Pathway researchgate.netchemrxiv.org |

| Salen-Manganese Complexes | Aldehydes/Ketones | Hydrosilylation of C=O | Organometallic Pathway mdpi.com |

| NHC-Manganese Complexes | Aldehydes/Ketones | Hydrosilylation of C=O | Organometallic Pathway researchgate.net |

Carbometallation and Related Additions

Carbometallation is a powerful carbon-carbon bond-forming reaction involving the addition of an organometallic reagent across a carbon-carbon multiple bond. nih.gov The reactivity of this compound in such reactions would depend on which of its unsaturated moieties, the vinyl or the allyl group, preferentially reacts.

For the vinylsilane group, carbometallation typically proceeds with the metal adding to the α-carbon (the carbon bearing the silyl group) and the organic group adding to the β-carbon. nih.gov This regioselectivity is influenced by the electronic nature of the silyl group. In the case of carbocupration, donor substituents on an alkyne direct the copper to the β-position, while acceptor substituents favor the α-position. nih.gov A trimethylsilyl (B98337) group is considered an acceptor in this context, favoring the formation of an α-metallo-vinylsilane intermediate. nih.gov The stereochemistry of the addition is typically syn. nih.gov

The carbomagnesiation of a vinylsilane has been shown to proceed via a stereospecific syn-addition of the carbon and magnesium across the double bond. lookchem.com The resulting α-silylalkylmagnesium compounds, however, may not be configurationally stable. lookchem.com

The allyl group presents an alternative site for carbometallation. The regioselectivity of carbometallation of allylsilanes is influenced by the nature of the organometallic reagent and the reaction conditions. Generally, the reaction can lead to either the product of addition to the double bond or products resulting from allylic rearrangement.

| Reaction Type | Substrate Moiety | Key Mechanistic Feature | Typical Outcome |

| Carbocupration | Vinylsilane | α-Addition of metal | β-Alkylated vinylsilane nih.gov |

| Carbomagnesiation | Vinylsilane | syn-Addition | α-Silylalkylmagnesium species lookchem.com |

| Carboalumination | Alkenes/Alkynes | Zirconocene-catalyzed | syn-Addition product researchgate.net |

Pauson-Khand Reaction with Silicon Tethers

The Pauson-Khand reaction is a [2+2+1] cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgrsc.org Silicon tethers are frequently used to link the alkene and alkyne moieties, transforming the reaction into an intramolecular process, which is often more efficient and selective. nih.gov

This compound derivatives are excellent candidates for silicon-tethered Pauson-Khand reactions. For example, an allyldimethylsilyl propargyl ether can be synthesized and subjected to Pauson-Khand conditions. nih.gov In such a substrate, the allyl group serves as the alkene component and is tethered to the alkyne via the dimethylsilyl ether linkage.

However, studies have shown that the success of these reactions can be limited. In some cases, instead of the expected cyclopentenone, cycloisomerization products are formed. nih.gov The yields of the desired Pauson-Khand adducts can be low to moderate, and the reactions can be sensitive to impurities, particularly water. nih.gov The main byproducts are often silanols, resulting from the decomposition of the silyl ether tether. nih.gov Despite these challenges, successful Pauson-Khand cyclizations using silyl-tethered enynes have been reported, yielding bicyclic cyclopentenones. nih.govstrath.ac.uk

| Substrate Type | Promoter/Conditions | Product(s) | Yield | Reference |

| Allyldimethylsilyl propargyl ethers | Co₂(CO)₈, NMO | Pauson-Khand adducts, cycloisomerization products, silanols | Poor to Moderate | nih.gov |

| Vinyldimethylsilyl ethers | Co₂(CO)₈, NMO | Pauson-Khand adducts, silanols | Poor to Moderate | nih.gov |

| Carbon-tethered enynes | Co₂(CO)₈ | Bicyclic cyclopentenones | Good | rsc.org |

| 1,6-Enyne | Co₂(CO)₈, DMSO | Diquinane | 56% | acs.org |

Radical Processes and Photoredox Catalysis

Radical Group Transfer Reactions of Vinyl Silanes

Radical group transfer reactions are a powerful method for C-C bond formation, typically involving the addition of a radical to a π-system, followed by fragmentation. researchgate.netnih.gov Vinylsilanes are effective substrates in these transformations, where the vinyl group is transferred from the silicon atom to a carbon-centered radical. Photoredox catalysis has emerged as a mild and efficient way to initiate these radical processes. researchgate.netnih.govacs.org

In a typical photoredox-catalyzed radical group transfer involving a vinylsilane, a photocatalyst, upon irradiation with visible light, generates a radical from a suitable precursor (e.g., an alkyl iodide). acs.orgnih.gov This radical then adds to the vinyl group of the silane in an intramolecular fashion if tethered, forming a cyclic radical intermediate. nih.gov This intermediate then undergoes fragmentation, cleaving the silicon-carbon bond to transfer the vinyl group and regenerate the silyl moiety, often as a silyl radical which can propagate a chain or be trapped. The lability of the silicon-carbon bond is key to the success of this fragmentation step. researchgate.netnih.gov These reactions often exhibit high diastereoselectivity and functional group tolerance. nih.gov

| Reaction | Catalyst/Initiator | Key Intermediate | Outcome |

| Radical Group Transfer | Ir(III) photocatalyst, light | Cyclic radical | Vinyl group transfer to sp³ carbon nih.govacs.org |

| Cross-Electrophile Coupling | Ni/photoredox catalysis, TTMSS | Silyl radical | Csp³-Csp² bond formation nih.gov |

Radical Cyclization Pathways

This compound, containing two unsaturated groups, can theoretically undergo intramolecular radical cyclization if a radical is generated on a tether connecting the two groups, or if an external radical adds to one of the double bonds to initiate a cascade. Radical cyclizations are governed by a set of principles, often referred to as Baldwin's rules, which predict the favorability of different ring-closing pathways (e.g., exo vs. endo cyclization). wikipedia.org

For a hypothetical tethered diene system derived from this compound, a 5-exo-trig cyclization, where the radical adds to the external carbon of the double bond to form a five-membered ring, is generally favored over a 6-endo-trig cyclization. wikipedia.org The presence of the silyl group can influence the stability of the radical intermediates and the regioselectivity of the cyclization. For instance, a radical at the α-position to a silicon atom is stabilized.

Recent research has demonstrated silyl radical-induced cascade silylation/cyclization of 1,7-dienes to form silyl-substituted seven-membered rings, indicating that radical cyclizations involving silyl groups are a viable strategy for constructing complex cyclic systems. rsc.org Titanocene-mediated radical cyclization of epoxy vinyl- and allylsulfones has also been shown to produce five- and six-membered rings in good yields. nih.gov

| Cyclization Mode | Ring Size Formed | General Favorability |

| 5-exo-trig | 5 | Generally favored wikipedia.org |

| 6-endo-trig | 6 | Generally disfavored wikipedia.org |

| 6-exo-trig | 6 | Generally favored wikipedia.org |

| 7-endo-trig | 7 | Can occur under specific conditions rsc.org |

Photocatalyzed Thiosulfonylation of Sila-enynes

While this compound is a sila-diene, the photocatalyzed thiosulfonylation of sila-enynes provides a model for the potential reactivity of its vinylsilane moiety in similar transformations. This reaction involves the coupling and cyclization of a sila-enyne with a thiosulfonate to create thiosulfone-bifunctionalized benzosilacycles. The process is initiated by a photocatalyst that facilitates the formation of a sulfonyl radical from the thiosulfonate. This radical then adds to the alkyne of the sila-enyne, followed by an intramolecular radical cyclization onto the aromatic ring and subsequent radical coupling.

Electrophilic Reactions and Cyclization Chemistry

The unique electronic properties of this compound, specifically the electron-releasing nature of the carbon-silicon bond, govern its reactivity towards electrophiles. This characteristic stabilizes a positive charge at the β-position through hyperconjugation, directing the regioselectivity of various reactions. wikipedia.org

Hosomi-Sakurai Allylation and Related Reactions

It is important to note that while allylsilanes are effective in these reactions, vinylsilanes are generally less nucleophilic. researchgate.net The choice of catalyst and reaction conditions is crucial, as fluoride-catalyzed reactions can lead to the formation of allyl anions, which may react at either the α or γ position, thus reducing regioselectivity. wikipedia.org In contrast, Lewis acid-promoted reactions with allylsilanes selectively occur at the γ-position. wikipedia.org

A variation of this reaction is the aza-Hosomi-Sakurai reaction, which allows for the one-step synthesis of homoallylic amines by reacting an allylsilane with an aldehyde and a carbamate (B1207046) or sulfonamide in the presence of a Lewis acid catalyst. nih.gov

Table 1: Key Features of the Hosomi-Sakurai Allylation

| Feature | Description |

|---|---|

| Reactants | Allylsilane (nucleophile), Carbonyl compound (electrophile) |

| Catalyst | Strong Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃, BF₃·OEt₂) |

| Solvent | Commonly dichloromethane |

| Temperature | Typically low, from -78 °C to room temperature |

| Key Intermediate | β-Silyl carbocation stabilized by the β-silicon effect |

| Product | Homoallylic alcohol |

| Regioselectivity | High, with attack at the γ-position of the allylsilane |

Silyl-Prins Cyclization

The silyl-Prins cyclization is a powerful method for constructing oxygen-containing heterocyclic rings, such as tetrahydropyrans and dihydropyrans. uva.es This reaction involves the acid-catalyzed reaction of an alkenylsilane, acting as an electron-rich alkene, with an aldehyde. uva.es The use of alkenylsilanes in Prins cyclizations offers advantages like increased reaction rates and higher selectivities. uva.es

While allylsilanes are frequently used, providing access to various substituted tetrahydropyrans, the use of vinylsilanes has been less common. uva.es The mechanism for vinylsilanes typically begins with the formation of an oxocarbenium ion from the reaction of a silyl-alkenol with an aldehyde. uva.es This intermediate then undergoes cyclization to form a β-silyl carbocation, which is stabilized. The subsequent loss of the silyl group leads to the formation of an endocyclic double bond, yielding a dihydropyran. uva.es

Recent studies have explored the regioselective synthesis of allyl- and vinylsilyl homoallylic alcohols from a common allylsilane precursor, such as allyl(dimethyl)phenylsilane, and their subsequent participation in silyl-Prins cyclizations. nih.gov The outcome of these reactions can be sensitive to the starting material's structure and the reaction conditions, with potential for competing pathways like Peterson elimination and oxonia-Cope reactions, particularly with allylsilyl alcohols. nih.gov In contrast, E-vinylsilyl alcohols have been shown to selectively yield cis-dihydropyran derivatives through a silyl-Prins cyclization pathway. nih.gov The nature of the Lewis acid used can also determine the reaction's outcome. uva.es

Table 2: Comparison of Allylsilanes and Vinylsilanes in Silyl-Prins Cyclization

| Substrate Type | Common Products | Challenges/Competing Reactions |

|---|---|---|

| Allylsilanes | Tetrahydropyrans, Methylenetetrahydropyrans | Oxonia-Cope transposition, Peterson elimination |

| Vinylsilanes | Dihydropyrans | Less common, but can be highly selective |

Reactions with Nitrene Electrophiles

The reaction of allylsilanes with nitrene electrophiles represents another facet of their electrophilic reactivity. researchgate.net Nitrenes, being electron-deficient species, can react with the electron-rich double bond of the allylsilane. The specifics of the reaction mechanism and the resulting products are influenced by the nature of the nitrene precursor and the reaction conditions. These reactions can lead to the formation of nitrogen-containing compounds, further expanding the synthetic utility of this compound. researchgate.net

Epoxidation and Subsequent Transformations of Allyldimethyl(phenyl)silane

Allylsilanes can be readily epoxidized using peracids like m-chloroperbenzoic acid (mCPBA). wikipedia.orgresearchgate.net The resulting silyl epoxides are versatile intermediates that can be transformed into various functional groups, including ketones, aldehydes, or alkenes, through selective epoxide opening and elimination. wikipedia.org In the case of allylsilanes, the intermediate epoxides are often converted to allylic alcohols before they can be isolated. wikipedia.org

For allyldimethyl(phenyl)silane, epoxidation with mCPBA followed by desilylative epoxide opening has been studied. researchgate.net The cleavage of the carbon-silicon bond in triorganosilyloxiranes can be achieved using fluoride ions. mcgill.ca The rate of this cleavage is comparable to that of the silicon-alkynyl carbon bond. mcgill.ca The stereochemistry of the substitution at the oxiranyl carbon has also been a subject of investigation. mcgill.ca

Rearrangement Reactions and Silaheterocycle Formation

This compound and related compounds can undergo various rearrangement reactions, often leveraging the unique properties of the silicon atom. For instance, a two-step protocol for the rearrangement of primary allylic silanols has been developed. chemrxiv.org This process involves the transformation of the silanol (B1196071) into a cyclic organomercurial intermediate, which then undergoes demercurative ring-opening to yield a secondary silanol with a terminal alkene. chemrxiv.org Computational studies suggest this rearrangement is under thermodynamic control. chemrxiv.org

The formation of silaheterocycles is another important transformation. For example, a facile wikipedia.orgnih.gov-Brook rearrangement of geminal bis(silyl) compounds has been described. researchgate.net This rearrangement, driven by the steric and electronic effects of the geminal bis(silane) group, can be followed by addition to an electrophile. researchgate.net This methodology highlights the potential for creating complex cyclic structures containing silicon.

Advanced Synthetic Applications of Allyldimethyl Vinyl Silane in Organic Chemistry

Role as Versatile Precursors in Complex Organic Synthesis

The dual reactivity of allyldimethyl(vinyl)silane, stemming from its allyl and vinyl moieties, positions it as a highly versatile precursor in the synthesis of complex organic molecules. nih.govrsc.org The allyl group can act as a potent nucleophile in reactions such as the Hosomi-Sakurai allylation, while the vinyl group can participate in a wide array of transformations including cross-coupling reactions, hydrosilylation, and cycloadditions. nih.govnih.govwikipedia.org This orthogonal reactivity allows for the sequential and selective functionalization of the molecule, enabling a rapid increase in molecular complexity from a single starting material. nih.gov

A key strategy that leverages the versatility of such bifunctional silanes involves the sequential integration of different coupling reactions. For instance, a strategy analogous to that developed for 2-pyridyldimethyl(vinyl)silane could be envisioned for this compound. This would involve a palladium-catalyzed Heck-type coupling at the vinyl position, followed by a Hiyama-type coupling of the same vinyl group. nih.gov Such a one-pot, sequential Heck/Hiyama coupling sequence would provide a facile route to a diverse range of stereodefined multisubstituted olefins. nih.gov

The ability to perform these transformations in a stepwise manner, often without the need for isolation of intermediates, highlights the efficiency and practicality of using this compound as a central building block in synthetic campaigns. nih.gov The differential reactivity of the allyl and vinyl groups can be controlled by the choice of reagents and reaction conditions, offering chemists a powerful tool for strategic bond formation.

Construction of Complex Molecular Scaffolds and Polycyclic Compounds

The unique bifunctional nature of this compound makes it an exceptional tool for the construction of complex molecular scaffolds and polycyclic compounds. The presence of both an allyl and a vinyl group on the same silicon atom allows for the orchestration of intramolecular tandem or cascade reactions, leading to the rapid assembly of intricate ring systems.

One powerful approach involves intramolecular cyclization reactions where the terminal group of the silane (B1218182) dictates the regiochemical outcome. rsc.org For example, in Lewis acid-mediated cyclizations of enones and dienones, an allylsilane moiety can direct the reaction towards a 1,6-addition, while a prop-2-ynylsilane can favor a 1,4-addition. rsc.org This differential reactivity can be exploited to build specific carbocyclic frameworks.

Furthermore, the silicon atom can act as a temporary tether to bring the reactive allyl and vinyl functionalities into proximity for intramolecular reactions. This strategy is particularly effective in intramolecular Diels-Alder reactions, where the silicon tether can control the stereochemical outcome of the cyclization, leading to the formation of bridged and fused polycyclic systems. After the cyclization, the silicon tether can be removed or further functionalized, adding to the synthetic utility of this approach.

While specific examples detailing the use of this compound in the synthesis of complex polycyclic natural products are not extensively documented in readily available literature, the principles established with related bifunctional silanes provide a clear blueprint for its potential applications. The ability to construct multiple rings in a single, stereocontrolled operation underscores the value of this reagent in the efficient synthesis of complex target molecules.

Chemo- and Diastereoselective Transformations

This compound and its derivatives are valuable substrates for achieving high levels of chemo- and diastereoselectivity in organic transformations. The distinct reactivity of the allyl and vinyl groups allows for selective reactions at one site while leaving the other untouched, a key principle in modern synthetic strategy.

Furthermore, the silicon atom itself can influence the stereochemical course of reactions. For example, the diastereoselective synthesis of functionalized, optically active trans-dioxasilacyclooctenes has been achieved through the stereoselective insertion of a silylene into a vinyl epoxide. This generates a vinyl silaoxetane intermediate, which then undergoes an uncatalyzed allylation of an aldehyde to afford the final product with high diastereoselectivity. nih.gov This process allows for the efficient transfer of planar chirality to stereogenic carbon centers. nih.gov

The selective synthesis of functionalized tertiary silanes can also be achieved through the diastereoselective rearrangement-addition of hydroxy-substituted silyl (B83357) epoxides. nih.gov In these reactions, treatment with a Grignard reagent induces a 1,2-carbon shift to form an α-silyl aldehyde, which is then trapped by the Grignard reagent in a highly diastereoselective addition. nih.gov Such methodologies highlight the potential for developing highly stereoselective transformations based on the this compound scaffold.

Application in Natural Product Synthesis

The strategic use of allylsilanes in the total synthesis of biologically active natural products is well-established, with the Hosomi-Sakurai reaction being a key C-C bond-forming transformation. nih.gov This reaction's reliability, mild conditions, and stereoselectivity make it a powerful tool for constructing complex molecular architectures found in nature. For instance, a universal strategy for the total synthesis of Cephalotaxus diterpenoids, which possess a unique cycloheptene (B1346976) A ring with a chiral methyl group, has been developed. nih.gov A pivotal step in this synthesis is an intramolecular Nicholas/Hosomi-Sakurai cascade reaction, which efficiently forms the challenging seven-membered ring. nih.gov

While direct and extensive examples of the application of this compound in the total synthesis of specific natural products are not prominently featured in the surveyed literature, the principles demonstrated with other functionalized allylsilanes provide a clear indication of its potential. The ability to perform sequential reactions on the allyl and vinyl groups would allow for the convergent and efficient assembly of complex natural product skeletons.

The versatility of allylsilanes has been further expanded through various modifications of the original Hosomi-Sakurai reaction, broadening its scope and applicability in both intermolecular and intramolecular settings. nih.gov These advancements, coupled with the unique bifunctionality of this compound, open up new avenues for the concise and elegant synthesis of a wide range of natural products.

Synthesis of Oxygenated Heterocycles

This compound and its derivatives have proven to be valuable precursors for the stereoselective synthesis of oxygenated heterocycles, which are common structural motifs in many natural products and biologically active molecules. researchgate.net A particularly powerful method for constructing these ring systems is the silyl-Prins cyclization.

In a notable example, derivatives of allyl(dimethyl)phenylsilane have been utilized in a convenient and regioselective synthesis of allyl- and vinylsilyl alcohols. uva.es These intermediates can then undergo a silyl-Prins cyclization to produce disubstituted oxygenated heterocycles in a one-pot sequential reaction. Specifically, the reaction of E-vinylsilyl alcohols with aldehydes in the presence of a Lewis acid leads to the selective formation of cis-dihydropyrane derivatives. uva.es The proposed mechanism involves the formation of an oxocarbenium ion, which then undergoes a stereoselective intramolecular cyclization. uva.es

The diastereoselectivity of these cyclizations can be very high, with the formation of a single diastereomer in many cases. The table below summarizes the results of a silyl-Prins cyclization to form cis-2,6-disubstituted dihydropyrans. uva.es

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 70 | |

| 2 | p-Nitrobenzaldehyde | 65 | |

| 3 | p-Methoxybenzaldehyde | 72 | |

| 4 | Cinnamaldehyde | 68 | |

| 5 | Isovaleraldehyde | 55 |

This methodology demonstrates the utility of vinylsilanes derived from allylsilanes in the diastereoselective synthesis of complex oxygenated heterocycles. The ability to control the stereochemical outcome of the cyclization makes this a valuable tool for the construction of specific target molecules.

Contributions of Allyldimethyl Vinyl Silane to Polymer and Materials Science

Crosslinking Mechanisms in Polymeric Systems

The crosslinking ability of Allyldimethyl(vinyl)silane is fundamental to its utility in polymer science. Unlike silanes that rely on moisture for curing, this compound participates directly in polymerization reactions to form stable, three-dimensional networks.

Traditional crosslinking with vinyl-functional silanes, such as vinyltrimethoxysilane (B1682223) (VTMO), involves a two-step process: grafting and moisture curing. sinosil.comnih.gov First, the vinyl group is grafted onto a polymer backbone, like polyethylene (B3416737), typically initiated by a peroxide. dow.commade-in-china.com Subsequently, the alkoxy groups on the silane (B1218182) hydrolyze in the presence of moisture and a catalyst, forming silanol (B1196071) groups. sinosil.comnih.gov These silanols then condense to create stable siloxane (Si-O-Si) crosslinks between polymer chains. sinosil.commade-in-china.com

This compound, however, lacks the hydrolyzable alkoxy groups necessary for this moisture-curing mechanism. sinosil.com Its crosslinking action is therefore not dependent on water and proceeds through a different chemical pathway, primarily involving the polymerization of its unsaturated groups.

In the production of crosslinked polyethylene (PEX), vinylalkoxysilanes are extensively used to enhance the thermal and mechanical stability of the material, making it suitable for applications like hot water pipes (B44673) and cable insulation. dow.comresearchgate.netecopowerchem.com The technology, often referred to as PEX-b, relies on the moisture-curing process described above. made-in-china.comresearchgate.net

Given that this compound does not undergo moisture curing, its role in PEX technology would be fundamentally different. It could theoretically be used in alternative crosslinking strategies that rely on radical polymerization. The differential reactivity between the vinyl and allyl groups could be exploited, where the more reactive vinyl group is incorporated into the polyethylene chain during an initial polymerization step, followed by a secondary curing process (e.g., thermal or radiation-induced) that activates the less reactive allyl groups to form crosslinks. This approach would create a carbon-carbon crosslinked network rather than a siloxane-based one.

Table 1: Comparison of Crosslinking Mechanisms

| Feature | Typical Vinylalkoxysilane (e.g., VTMO) | This compound |

| Primary Reactive Groups | Vinyl, Trialkoxy | Vinyl, Allyl |

| Crosslinking Mechanism | Grafting followed by moisture-activated hydrolysis and condensation | Co-polymerization via radical or other polymerization methods |

| Curing Agent | Water/Moisture | Radical initiators, heat, or radiation |

| Resulting Crosslink | Siloxane (Si-O-Si) | Carbon-Carbon (C-C) |

| Common Application | PEX-b pipes, wire & cable insulation dow.comresearchgate.net | Specialty polymers, custom crosslinked systems |

Adhesion Promotion and Surface Modification

Silanes are widely employed as adhesion promoters or coupling agents to create a durable bond between dissimilar materials, such as an inorganic filler (e.g., glass, silica) and an organic polymer matrix. dow.comresearchgate.netdakenchem.comspecialchem.com The effectiveness of a silane coupling agent stems from its bifunctional nature, allowing it to form chemical bonds with both surfaces. sinosil.com

Typically, the hydrolyzable alkoxy groups of a silane react with hydroxyl groups on the inorganic surface to form stable covalent bonds. specialchem.comccl.netresearchgate.net The organofunctional group on the silane (e.g., vinyl, amino, epoxy) then reacts and co-polymerizes with the organic resin, creating a molecular bridge at the interface. specialchem.comnih.gov

Development of Functional Advanced Materials

The unique dual-functionality of this compound allows for its use in the synthesis of specialized polymers and advanced materials with precisely controlled structures.

One notable application is its use as a "blocking agent" or chain terminator in the synthesis of linear polysiloxanes. nih.gov In controlled polymerization reactions, such as the Piers-Rubinsztajn reaction, it can be used to cap the ends of growing polymer chains. This allows for the production of polysiloxanes with a specific, predetermined molecular weight and terminal alkenyl functionality, which can be used for further reactions. nih.gov

Furthermore, the presence of two distinct reactive sites opens the door to complex polymerization techniques. For example, monomers with similar dual-reactive sites have been used in "anionic stitching polymerization" to create novel silicon-carbon polymers with fused bicyclic structures in their main chain. rsc.org Such polymers exhibit high thermal stability and optical transparency, making them candidates for advanced optical and electronic applications. The ability of this compound to participate in sequential or selective polymerization of its vinyl and allyl groups allows for the design of intricate and functional polymer architectures.

Polymerization Modifiers and Filler Treatment Applications

In addition to building polymer backbones, this compound can modify polymerization processes and improve the performance of filled polymer composites. dow.com

As a polymerization modifier, its role as a chain-terminating or "blocking" agent is significant for controlling the molecular weight distribution of synthetic polymers, which in turn influences their mechanical and rheological properties. nih.gov

In filler treatment, silanes are used to modify the surface of inorganic fillers to make them more compatible with a hydrophobic polymer matrix. researchgate.netmdpi.com This surface modification improves the dispersion of the filler within the polymer, prevents agglomeration, and enhances the mechanical properties of the resulting composite. nih.gov While traditional treatments often use alkoxysilanes to render surfaces hydrophobic, this compound can be used to create a reactive surface on the filler. By grafting the silane onto the filler (if the surface chemistry allows) or by co-polymerizing it at the filler-polymer interface, it creates a strong covalent link between the filler particle and the polymer matrix, transforming a passive filler into an active reinforcing agent. sinosil.com

Table 2: Applications of this compound in Materials Science

| Application Area | Function | Mechanism | Resulting Benefit |

| Crosslinking | Crosslinking Agent | Radical co-polymerization of vinyl and allyl groups | Creation of stable, moisture-independent C-C crosslinks |

| Adhesion Promotion | Coupling Agent / Compatibilizer | Co-polymerization at the material interface | Enhanced interfacial adhesion in composites nih.gov |

| Advanced Materials | Monomer / Blocking Agent | Participation in controlled polymerization (e.g., as an end-capper) nih.gov | Synthesis of polymers with precise molecular weight and architecture |

| Filler Treatment | Surface Modifier / Compatibilizer | Covalent bonding at the filler-polymer interface | Improved filler dispersion and reinforcement in composites researchgate.net |

Theoretical and Computational Investigations of Allyldimethyl Vinyl Silane Reactivity

Quantum Chemical Studies on Reaction Mechanisms

A thorough literature search did not yield any specific quantum chemical studies on the reaction mechanisms of allyldimethyl(vinyl)silane. General mechanisms for electrophilic substitution on allyl and vinyl silanes are understood to proceed via stabilization of a β-carbocation (the β-silicon effect), but specific transition state energies, activation barriers, and detailed mechanistic pathways for this compound have not been computationally elucidated.

Computational Modeling of Electronic Structure and Reactivity

There are no available computational models detailing the electronic structure of this compound. Information such as molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential maps, which are crucial for understanding its reactivity, has not been published.

Prediction of Regio- and Stereoselectivity in this compound Transformations

While the general principles of the β-silicon effect can be used to predict the regioselectivity of electrophilic attack on the allyl and vinyl groups, specific computational predictions that would quantify these selectivities for this compound are absent from the literature. Such studies would be necessary to compare the reactivity of the allyl versus the vinyl moiety and to predict the stereochemical outcome of its reactions with various reagents.

Insights into β-Silicon Effect Energetics

Quantitative energetic data on the β-silicon effect specifically within the this compound molecule is not available. Computational studies would be required to determine the stabilization energy provided by the silicon atom to adjacent carbocationic intermediates formed during its reactions, and to compare the magnitude of this effect for the allyl and vinyl groups within the same molecule.

Due to the absence of this fundamental research, any attempt to create the requested article would be based on speculation and generalization from related but distinct molecules, which would not meet the required standard of scientific accuracy and specificity for the target compound.

Future Directions and Emerging Research Avenues for Allyldimethyl Vinyl Silane

Development of Novel Catalytic Systems for Selective Transformations

A primary focus of future research is the design of novel catalytic systems that can manipulate the reactive allyl and vinyl groups of allyldimethyl(vinyl)silane with high precision and selectivity. While palladium has been a conventional catalyst, the field is expanding to include more sustainable and cost-effective metals, as well as innovative catalyst designs to control reaction outcomes.

Recent breakthroughs include the development of a palladium-catalyzed silyl-Heck reaction that utilizes a specific ligand, di-tert-butylphosphinous acid (tBuPPh₂), to achieve high yields in the silylation of terminal alkenes. nih.gov This system provides excellent stereocontrol, preferentially forming E-vinyl silanes from styrenes and E-allyl silanes from terminal olefins. nih.gov

Beyond palladium, researchers are exploring a range of other transition metals. organic-chemistry.org Notable examples include:

Cobalt and Manganese: Bench-stable cobalt(II) and manganese(I) complexes are emerging as effective catalysts for the hydrosilylation of alkynes and the dehydrogenative silylation of alkenes, offering high regioselectivity and broad functional group tolerance at room temperature. organic-chemistry.org

Copper: Copper(I) catalysts are being used for the silylation of vinyliodonium salts and in propargylic substitution to generate allylic and vinylic silicon groups. organic-chemistry.org

Gold: Gold-catalyzed systems have been developed for the coupling of vinyldiazo compounds with vinylsilanes, demonstrating unique reactivity pathways. nih.gov

Silylium Ions: A catalytic silylium-ion-promoted intramolecular carbosilylation of alkynes represents a novel, metal-free approach to forming complex cyclic vinylsilanes. researchgate.net

These advancements are moving towards catalysts that are not only more selective but also more environmentally benign and efficient, paving the way for wider industrial application.

Table 1: Emerging Catalytic Systems for Silane (B1218182) Transformations

| Catalyst System | Transformation Type | Key Features |

|---|---|---|

| (COD)Pd(CH₂TMS)₂ / tBuPPh₂ | Silyl-Heck Reaction | High yield; stereoselective for E-vinyl or E-allyl silanes. nih.gov |

| Bench-stable Co(II) complex | Alkyne Hydrosilylation | Excellent Markovnikov selectivity; extensive functional-group tolerance. organic-chemistry.org |

| Bench-stable Mn(I) complex | Dehydrogenative Silylation | Converts alkenes to E-vinylsilanes and allylsilanes at room temperature. organic-chemistry.org |

| Gold Chloride / NaBArF₄ | C(sp²)–C(sp³) Bond Formation | Couples vinyldiazo compounds with vinylsilanes; complete regio- and stereoselectivity. nih.gov |

Expanding Substrate Scope and Functional Group Tolerance in Reactions

To maximize the utility of this compound in the synthesis of complex organic molecules, it is crucial that the reactions it participates in are compatible with a wide range of other chemical structures (substrates) and functional groups. A significant area of research is dedicated to expanding this compatibility.

The palladium-catalyzed silyl-Heck reaction, for instance, has demonstrated good functional group tolerance, successfully proceeding with substrates that contain aryl ethers, esters, chlorides, fluorides, and ketones. nih.gov This allows for the direct conversion of readily available but simple alkenes into more valuable and reactive allyl or vinyl silane nucleophiles without the need for protecting groups. nih.gov However, limitations still exist, as substrates with increased substitution on the alkene, such as α- or β-methyl styrene (B11656), have so far failed to participate in this specific silylation method. nih.gov

Similarly, newer catalytic systems are being designed with functional group tolerance as a key objective. Copper-catalyzed silylations are noted for being tolerant of a range of functional groups, and cobalt-catalyzed hydrosilylations also show extensive compatibility. organic-chemistry.org Research into the metal-free amination of vinylsilanes has shown that the reaction can functionalize a diverse array of alkenes, including those with oxygen and halogen substituents. researchgate.net

Future work will likely focus on overcoming current limitations, such as developing catalysts that can handle more sterically hindered substrates or those with functional groups that are typically sensitive to transition metal catalysis.

Table 2: Substrate Scope in Palladium-Catalyzed Silylation of Styrenes

| Styrene Substrate | Functional Group | Yield of Vinyl Silane |

|---|---|---|

| 4-Methoxy-styrene | Aryl Ether | 96% |

| 4-Vinyl-benzoic acid methyl ester | Ester | 95% |

| 4-Chloro-styrene | Aryl Chloride | 81% |

| 4-Fluoro-styrene | Aryl Fluoride (B91410) | 88% |

| 4-Acetyl-styrene | Ketone | 87% |

Data sourced from a study on the silyl-Heck reaction, demonstrating functional group tolerance. nih.gov

Integration in Multicomponent and Cascade Reaction Sequences

A powerful strategy in modern organic synthesis is to combine multiple reaction steps into a single, efficient process. These "one-pot" reactions, which include multicomponent and cascade (or tandem) sequences, reduce waste, save time, and can lead to a rapid increase in molecular complexity. This compound is an ideal component for such strategies because its allyl and vinyl groups can react selectively under different conditions.

Researchers have successfully demonstrated cascade reactions where a vinyl or allyl silane is formed in situ and then immediately used in a subsequent transformation without being isolated. nih.gov For example:

Silylation-Allylation Cascade: An alkene (4-phenylbutene) is first converted into an allyl silane. Without purification, the crude product is treated with butyraldehyde (B50154) and a Lewis acid (TiCl₄) to produce a homoallylic alcohol in good yield and high diastereoselectivity. nih.gov

Silylation-Oxidation Cascade: An alkene (decene) is silylated, and the resulting crude allyl silane is oxidized with m-CPBA and then treated with TBAF to yield an allylic alcohol. nih.gov

Another emerging area is the use of allylsilanes in one-pot isomerization-coupling reactions. researchgate.net For instance, readily accessible allyl silanes can be isomerized to the more versatile vinylsilane intermediates, which then undergo a Hiyama cross-coupling reaction in the same reaction vessel to produce a wide range of styrene derivatives. researchgate.net The development of multicomponent reactions that directly incorporate the this compound framework alongside two or more other reactants is also a promising frontier, offering a direct path to complex, highly functionalized molecules. researchgate.net

Advanced Material Design and Performance Enhancement via Silane Integration

The unique chemical structure of this compound, featuring both vinyl and allyl functionalities, makes it a valuable component in materials science for creating advanced polymers and composites with enhanced properties. Vinylsilanes, in general, are widely used as coupling agents and adhesion promoters. hengdasilane.comcnrs.fr They act as a molecular bridge between inorganic surfaces (like glass fibers, silica, or alumina) and organic polymer matrices, significantly improving the strength, durability, and performance of the resulting composite material. cnrs.frresearchwithrowan.comdrexel.edu

Emerging research focuses on more sophisticated applications, particularly in the realm of nanocomposites. One study demonstrated that modifying nano-alumina (nano-Al₂O₃) particles with a silane coupling agent (KH550) and incorporating them into a vinyl ester resin (VER) significantly boosted the mechanical properties of the final material. mdpi.com The silane treatment improves the dispersion of the nanoparticles within the resin and strengthens the interfacial bonding. mdpi.com This leads to measurable improvements in the flexural strength and modulus of both the resin itself and the basalt fiber composites made with it. mdpi.com

The presence of vinyl functional groups in polymer blends, such as silicone rubber/natural rubber blends, has also been shown to improve the mechanical and thermal properties of the cured material. researchgate.net Future research will likely explore the use of this compound in designing smart materials, high-performance adhesives, and durable coatings where interfacial integrity is paramount.

Table 3: Performance Enhancement of Vinyl Ester Resin (VER) Composites with Silane-Modified Nano-Al₂O₃

| Material | Filler Loading (wt%) | Flexural Strength (MPa) | Improvement (%) | Flexural Modulus (MPa) | Improvement (%) |

|---|---|---|---|---|---|

| Neat VER | 0 | 105.7 | - | 2830.2 | - |

| VER-Al₂O₃ | 1.5 | 117.4 | 11.1% | 3222.2 | 13.9% |

| VER-KH550-Al₂O₃ | 1.5 | 124.8 | 18.1% | 3471.6 | 22.7% |

| Basalt Fiber Composite (Neat VER) | 0 | 464.1 | - | 22,865.4 | - |

| Basalt Fiber Composite (VER-KH550-Al₂O₃) | 1.5 | 507.2 | 9.3% | 24,608.2 | 7.6% |

Data adapted from a study on silane-modified nano-Al₂O₃ reinforcement. mdpi.com

Q & A

Q. What are the established synthetic routes for Allyldimethyl(vinyl)silane, and how is its structural integrity confirmed?

this compound is synthesized via palladium-catalyzed silylation of terminal olefins, as demonstrated in protocols for analogous allyl silanes. A representative method involves coupling vinyl halides with dimethyl(allyl)silane derivatives under catalytic conditions (e.g., Pd/diphosphine systems). Post-synthesis, structural validation relies on ¹H NMR (e.g., vinyl proton signals at δ 5.68 ppm) and 29Si NMR (δ −12.36 ppm for the silicon center). Mass spectrometry (MS) with m/z 296 [M⁺] further confirms molecular weight .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- ¹H NMR : Identifies vinyl (δ 5.68 ppm) and allyl protons (δ 4.74–4.72 ppm) with coupling constants (e.g., J = 6.40 Hz for allyl groups).

- 29Si NMR : A singlet at δ −12.36 ppm confirms the silicon environment.

- MS (EI) : Base peak at m/z 201 ([M−CH₃]⁺) and molecular ion at m/z 296 ([M]⁺) . Chromatographic purity (e.g., Rf = 0.53 on SiO₂ with petroleum ether) should also be reported .

Q. How is this compound employed in cross-coupling reactions, and what substrates are compatible?

The compound participates in palladium-catalyzed cross-coupling with aryl/vinyl iodides to form silylated products. For example, lithiation of allyldimethylsilanes generates nucleophilic intermediates that react with aldehydes, followed by coupling with iodides. Substrate compatibility includes electron-deficient aryl iodides and conjugated vinyl systems, with yields influenced by steric and electronic factors .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in hydroaminoalkylation reactions?

Regioselectivity in hydroaminoalkylation is controlled by the silicon group’s electron-donating effects, which stabilize transition states at the allylic position. Computational studies (e.g., DFT) and isotopic labeling experiments (e.g., deuterated substrates) can map kinetic vs thermodynamic pathways. For instance, the silicon group directs nucleophilic attack to the γ-position of the allyl chain, minimizing steric clash .

Q. How do contradictory outcomes arise when using this compound under varying catalytic conditions, and how can these be resolved?

Contradictions often stem from competing reaction pathways (e.g., β-hydride elimination vs cross-coupling). For example, palladium catalysts with bulky ligands (e.g., SPhos) suppress undesired side reactions. Systematic screening of ligands, solvents (e.g., THF vs DMF), and temperatures (25–80°C) optimizes selectivity. Data from kinetic profiling and in situ NMR can identify intermediates and rate-limiting steps .

Q. What role does this compound play in asymmetric catalysis, and how is enantioselectivity quantified?

The compound acts as a silyl nucleophile in enantioselective aldol reactions. Chiral catalysts (e.g., AgOAc with BINAP ligands) induce asymmetry by coordinating to the silicon-vinyl moiety. Enantioselectivity is measured via chiral HPLC or NMR with chiral shift reagents , with reported enantiomeric excess (ee) values exceeding 90% in optimized systems .

Q. How do solvent polarity and temperature influence kinetic vs thermodynamic control in this compound reactions?

Polar aprotic solvents (e.g., DMF) favor thermodynamic products by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) promote kinetic pathways. Low temperatures (−78°C) trap kinetic adducts, whereas elevated temperatures (60°C) drive equilibration. Variable-temperature NMR and Arrhenius plots validate these effects .

Methodological Considerations

Q. What strategies are effective for purifying this compound, and how is purity validated?

Purification involves flash chromatography on silica gel (Rf = 0.53 in petroleum ether) followed by fractional distillation under inert atmosphere. Purity is confirmed by GC-MS (<1% impurities) and consistent integration of NMR signals .

Q. How can researchers troubleshoot inconsistencies in spectroscopic data for this compound derivatives?

Discrepancies in 29Si NMR shifts (e.g., deviations >1 ppm) may indicate residual moisture or incomplete silylation. Deuterated solvent drying and reagent-grade silane precursors mitigate these issues. Cross-validation with X-ray crystallography (where possible) resolves ambiguities .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing reaction yields and selectivity in this compound studies?

Use multivariate analysis (e.g., PCA) to correlate reaction parameters (catalyst loading, solvent) with outcomes. Error bars in yield plots should reflect triplicate experiments, while selectivity ratios (e.g., α:β regioselectivity) require 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.